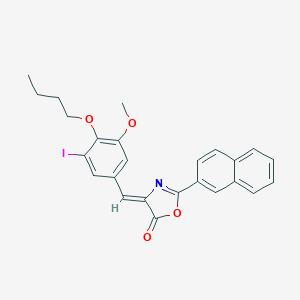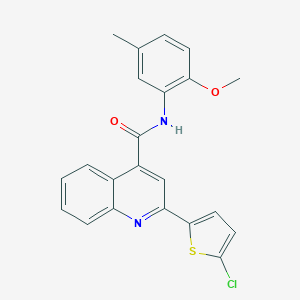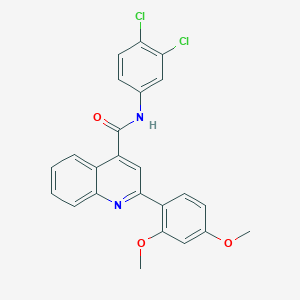![molecular formula C21H20ClN5O3S B443369 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B443369.png)
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-hydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, a chlorophenoxy moiety, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-hydroxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and alkyl halides.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base.
Attachment of the Chlorophenoxy Moiety: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a suitable coupling agent.
Formation of the Hydrazide Linkage: The final step involves the condensation of the triazole derivative with 3-hydroxybenzaldehyde to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the hydrazide linkage, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Reduced triazole derivatives and hydrazides.
Substitution: Various substituted chlorophenoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of this compound is primarily attributed to its ability to interact with biological macromolecules. The triazole ring and hydrazide linkage are known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt biological processes. The chlorophenoxy moiety may also contribute to its bioactivity by interacting with cellular membranes and proteins.
類似化合物との比較
Similar Compounds
- **2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-furylmethylene)acetohydrazide
- **2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Uniqueness
Compared to similar compounds, 2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-hydroxybenzylidene)acetohydrazide is unique due to the presence of the 3-hydroxybenzylidene moiety, which may enhance its bioactivity and chemical reactivity. This structural feature allows for additional hydrogen bonding and potential interactions with biological targets, making it a compound of interest for further research.
特性
分子式 |
C21H20ClN5O3S |
|---|---|
分子量 |
457.9g/mol |
IUPAC名 |
2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H20ClN5O3S/c1-2-10-27-19(13-30-18-8-6-16(22)7-9-18)24-26-21(27)31-14-20(29)25-23-12-15-4-3-5-17(28)11-15/h2-9,11-12,28H,1,10,13-14H2,(H,25,29)/b23-12+ |
InChIキー |
HMKDKDAECKMLFJ-FSJBWODESA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)O)COC3=CC=C(C=C3)Cl |
異性体SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)O)COC3=CC=C(C=C3)Cl |
正規SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B443287.png)
![methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443288.png)
![2-[2-BROMO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENOXY]ACETAMIDE](/img/structure/B443290.png)
![Methyl 6-ethyl-2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443291.png)

![N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B443293.png)

![4-[(4-methyl-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B443295.png)

![4-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B443297.png)
![N'-[1-(3-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B443299.png)
![Ethyl 2-(butanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443304.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B443306.png)
![2-(3-methoxyphenyl)-N-[3-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)propyl]-4-quinolinecarboxamide](/img/structure/B443307.png)
